1,1,1,2,2,3,3,4,4,5-Decafluorohexane

Catalog No.
S13040458
CAS No.
155072-58-5
M.F
C6H4F10
M. Wt
266.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,2,3,3,4,4,5-Decafluorohexane

CAS Number

155072-58-5

Product Name

1,1,1,2,2,3,3,4,4,5-Decafluorohexane

IUPAC Name

1,1,1,2,2,3,3,4,4,5-decafluorohexane

Molecular Formula

C6H4F10

Molecular Weight

266.08 g/mol

InChI

InChI=1S/C6H4F10/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h2H,1H3

InChI Key

VITJFJAWHDIGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F

1,1,1,2,2,3,3,4,4,5-Decafluorohexane is a highly fluorinated organic compound characterized by the presence of ten fluorine atoms attached to a hexane backbone. Its chemical formula is C6F10C_6F_{10} and it belongs to the class of perfluorinated compounds. The structure consists of a linear chain of six carbon atoms, with fluorine substituents on the first five carbon atoms and two fluorines on the fourth carbon. This unique arrangement contributes to its distinctive physical and chemical properties, including high thermal stability and low surface tension.

Typical of halogenated hydrocarbons. Notably:

  • Electrophilic Substitution: The presence of fluorine atoms makes the compound susceptible to electrophilic attacks. This can lead to substitution reactions where fluorine can be replaced by other functional groups under specific conditions .
  • Radical Reactions: The compound can undergo radical reactions due to the stability of the carbon-fluorine bond. This makes it useful in radical polymerization processes and other radical-mediated transformations .

The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluorohexane can be achieved through several methods:

  • Electrophilic Fluorination: This method involves the reaction of hexane with fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to introduce fluorine atoms into the hydrocarbon chain.
  • Radical Fluorination: Utilizing radical initiators in the presence of fluorine gas can also facilitate the addition of fluorine across the alkane backbone .

1,1,1,2,2,3,3,4,4,5-Decafluorohexane has several applications:

  • Solvent in Organic Reactions: Due to its non-polar nature and ability to dissolve various organic compounds without reacting with them directly.
  • Refrigerants: Its thermal stability makes it suitable for use as a refrigerant in specific applications.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals.

Interaction studies involving 1,1,1,2,2,3,3,4,4,5-Decafluorohexane primarily focus on its behavior as a solvent or reactant in organic reactions. Research indicates that it can affect reaction rates and pathways due to its unique electronic properties conferred by the fluorine substituents. Additionally, studies on PFAS highlight concerns about their interactions with biological systems and potential toxicological effects .

Several compounds share structural similarities with 1,1,1,2,2,3,3,4,4,5-Decafluorohexane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaNumber of FluorinesUnique Features
1-HexeneC6H120Non-fluorinated alkene; reactive due to double bond
1-PentafluoroethylcyclopropaneC6F1010Contains a cyclopropane ring; different structure
1-Chloro-2-fluoroethaneC2H4ClF1Contains chlorine; less stable than decafluorohexane
PerfluorocyclohexaneC6F1212Fully saturated; higher fluorination level

The uniqueness of 1,1,1,2,2,3,3,4,4,5-Decafluorohexane lies in its specific arrangement of fluorine atoms along a linear hexane chain which imparts distinct physical properties such as low surface tension and high thermal stability compared to both non-fluorinated hydrocarbons and other fully fluorinated compounds.

  • Description: A highly fluorinated organic compound.

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Exact Mass

266.01533175 g/mol

Monoisotopic Mass

266.01533175 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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